![molecular formula C40H43F3N6O7S B12954505 L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B12954505.png)
L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]- typically involves multi-step organic synthesis. The process may include:
Formation of the Phenylalaninamide Backbone: This step involves the coupling of phenylalanine derivatives with appropriate amine groups.
Introduction of Functional Groups: Various functional groups such as methoxycarbonyl, sulfonyl, and trifluoroacetyl are introduced through specific reactions like esterification, sulfonation, and acylation.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using peptide synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification methods such as chromatography. Reaction conditions are optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalaninamide Derivatives: Compounds with similar backbones but different functional groups.
Peptide Analogs: Short peptides with comparable sequences and functional groups.
Sulfonyl-Containing Compounds: Molecules with sulfonyl groups that exhibit similar reactivity.
Uniqueness
L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C40H43F3N6O7S |
|---|---|
Peso molecular |
808.9 g/mol |
Nombre IUPAC |
methyl 3-[[(2R)-1-[[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-1-oxo-3-[3-[[(2,2,2-trifluoroacetyl)amino]methyl]phenyl]propan-2-yl]amino]-1-oxo-5-phenylpentan-2-yl]sulfamoylmethyl]benzoate |
InChI |
InChI=1S/C40H43F3N6O7S/c1-56-38(52)32-14-6-13-30(21-32)25-57(54,55)49-33(15-7-10-26-8-3-2-4-9-26)37(51)48-34(36(50)46-23-27-16-18-31(19-17-27)35(44)45)22-28-11-5-12-29(20-28)24-47-39(53)40(41,42)43/h2-6,8-9,11-14,16-21,33-34,49H,7,10,15,22-25H2,1H3,(H3,44,45)(H,46,50)(H,47,53)(H,48,51)/t33-,34+/m1/s1 |
Clave InChI |
RHBCAGQMBRXERL-NOCHOARKSA-N |
SMILES isomérico |
COC(=O)C1=CC=CC(=C1)CS(=O)(=O)N[C@H](CCCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)CNC(=O)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)C(=N)N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)CS(=O)(=O)NC(CCCC2=CC=CC=C2)C(=O)NC(CC3=CC(=CC=C3)CNC(=O)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
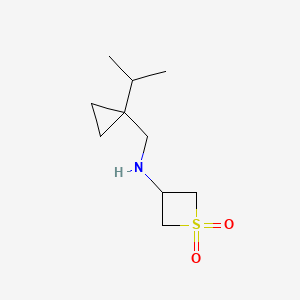
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
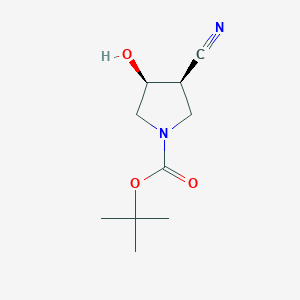
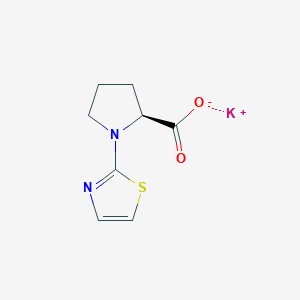
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
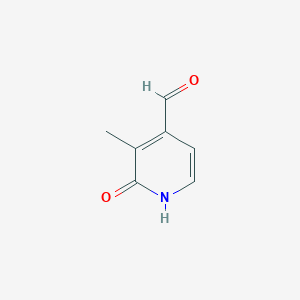
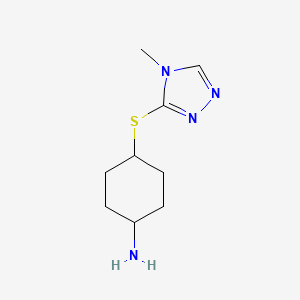
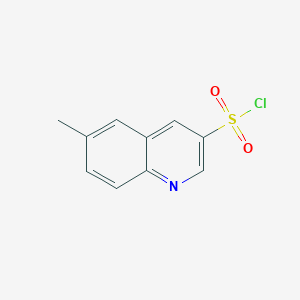
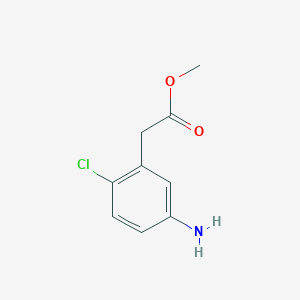
![tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)
![2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12954502.png)
